![molecular formula C17H29Cl2N3 B1527392 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride CAS No. 1220029-85-5](/img/structure/B1527392.png)
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is complex, with a benzyl group attached to a piperazine ring, which is further substituted with a piperidinylmethyl group .Scientific Research Applications
Metabolic Pathway Elucidation
The study by Hvenegaard et al. (2012) focused on the oxidative metabolism of Lu AA21004, a novel antidepressant, revealing insights into the metabolic pathways involving piperazine derivatives. This research highlights the complex enzymatic transformations that these compounds can undergo, including oxidation to various metabolites catalyzed by different cytochrome P450 enzymes. Such studies are crucial for understanding the pharmacokinetics and potential interactions of piperazine-based drugs in the body (Hvenegaard et al., 2012).
Anticancer Activity
Kumar et al. (2007) designed and synthesized 1-benzhydryl-sulfonyl-piperazine derivatives to investigate their potential as chemotherapeutic agents. Their research demonstrated that certain derivatives exhibit significant inhibitory activity against MDA-MB-231 human breast cancer cell proliferation, showcasing the therapeutic potential of piperazine derivatives in cancer treatment (Kumar et al., 2007).
Antifungal and Antibacterial Agents
The fungicidal activity of 3-piperazine-bis(benzoxaborole) compounds was studied by Wieczorek et al. (2014), who found that these compounds exhibit higher inhibitory activity towards several filamentous fungi compared to standard antibiotics. This discovery underscores the potential of piperazine derivatives as effective antifungal agents (Wieczorek et al., 2014). Similarly, Shroff et al. (2022) synthesized novel 1,4-disubstituted piperazine derivatives and evaluated their antibacterial activities, indicating their potential as antibacterial agents against resistant strains (Shroff et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized by Mekky and Sanad (2020), demonstrating potent bacterial biofilm inhibition and MurB enzyme inhibitory activities. This research illustrates the role of piperazine derivatives in developing new therapeutic agents targeting specific bacterial enzymes and biofilms (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that similar compounds like benzylpiperazine are metabolized in the liver and excreted through the kidneys . The bioavailability of 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is currently unknown.
Result of Action
Given its action on gaba receptors, it can be inferred that it may causeneuronal hyperpolarization and flaccid paralysis .
properties
IUPAC Name |
1-benzyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.2ClH/c1-2-5-16(6-3-1)14-19-9-11-20(12-10-19)15-17-7-4-8-18-13-17;;/h1-3,5-6,17-18H,4,7-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDYFYXAJBLSAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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